molecular formula C21H18 B089103 7,8,12-Trimethylbenz(a)anthracene CAS No. 13345-64-7

7,8,12-Trimethylbenz(a)anthracene

Cat. No. B089103
CAS RN: 13345-64-7
M. Wt: 270.4 g/mol
InChI Key: NQIIOABBGPROQW-UHFFFAOYSA-N
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Description

7,8,12-Trimethylbenz(a)anthracene (TMB) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as a carcinogen to induce tumors in animal models. TMB is a potent carcinogen that has been widely used in scientific research to study the mechanisms of cancer development.

Mechanism Of Action

7,8,12-Trimethylbenz(a)anthracene acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. 7,8,12-Trimethylbenz(a)anthracene has been shown to induce tumors in a variety of tissues, including the liver, lung, and mammary gland.

Biochemical And Physiological Effects

7,8,12-Trimethylbenz(a)anthracene has been shown to induce a variety of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and alterations in cellular signaling pathways. 7,8,12-Trimethylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages And Limitations For Lab Experiments

7,8,12-Trimethylbenz(a)anthracene is a widely used model carcinogen that has many advantages for laboratory experiments. It is a potent carcinogen that can induce tumors in a variety of tissues, making it useful for studying the mechanisms of cancer development. However, 7,8,12-Trimethylbenz(a)anthracene has limitations as a model carcinogen, as it does not accurately reflect the complexity of human cancer development. 7,8,12-Trimethylbenz(a)anthracene-induced tumors often have different genetic and molecular characteristics than human tumors, and the doses used to induce tumors in animal models may not be relevant to human exposure levels.

Future Directions

There are many future directions for research on 7,8,12-Trimethylbenz(a)anthracene and its role in cancer development. One area of research is the development of new animal models that more accurately reflect human cancer development. Another area of research is the identification of biomarkers that can be used to predict cancer risk in individuals exposed to environmental toxins. Additionally, there is a need for research on the effects of 7,8,12-Trimethylbenz(a)anthracene on non-cancerous tissues and organs, as well as the long-term effects of 7,8,12-Trimethylbenz(a)anthracene exposure on human health. Overall, 7,8,12-Trimethylbenz(a)anthracene is a valuable tool for studying the mechanisms of cancer development, but further research is needed to fully understand its role in human health.

Synthesis Methods

7,8,12-Trimethylbenz(a)anthracene can be synthesized through the Friedel-Crafts reaction of benzene and anthracene using aluminum chloride as a catalyst. The reaction yields a mixture of isomers, with the 7,8,12-isomer being the most potent carcinogen.

Scientific Research Applications

7,8,12-Trimethylbenz(a)anthracene is commonly used in scientific research to study the mechanisms of cancer development. It is used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7,8,12-Trimethylbenz(a)anthracene has been used to study the role of DNA damage and repair mechanisms in cancer development, as well as the effects of environmental toxins on cancer risk.

properties

CAS RN

13345-64-7

Product Name

7,8,12-Trimethylbenz(a)anthracene

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

7,8,12-trimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3

InChI Key

NQIIOABBGPROQW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C

Other CAS RN

13345-64-7

synonyms

7,8,12-trimethylbenz(a)anthracene

Origin of Product

United States

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